tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-quinazolin-4-ylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-11-8-20(9-11)14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVILAEHSYZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the quinazoline moiety and the tert-butyl carbamate group. Reaction conditions may vary, but common reagents include bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbamate group.
Common reagents and conditions for these reactions include solvents like ethanol, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmacological agent. The quinazoline moiety is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties. Studies have indicated that derivatives of quinazoline can inhibit specific enzymes or receptors involved in disease pathways, making this compound a candidate for further investigation in drug discovery.
Synthesis of Bioactive Compounds
tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate serves as a building block in the synthesis of more complex molecules. It can be utilized to create derivatives that may exhibit enhanced biological activities. For instance, researchers have synthesized analogs that target specific cancer cell lines, demonstrating the utility of this compound in developing targeted therapies.
Antimicrobial Activity
Preliminary studies suggest that compounds containing the quinazoline structure exhibit antimicrobial properties. Investigations into the efficacy of this compound against various bacterial strains could provide insights into its potential as an antimicrobial agent.
Case Study 1: Synthesis and Evaluation of Quinazoline Derivatives
A study focused on synthesizing derivatives of quinazoline highlighted the effectiveness of this compound as an intermediate. The derivatives were tested against MCF-7 breast cancer cells, revealing promising IC50 values that suggest significant anti-cancer activity compared to standard treatments .
Case Study 2: Antimicrobial Testing
In another investigation, researchers evaluated the antimicrobial activity of several quinazoline-derived compounds, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known for its ability to inhibit certain enzymes, which can lead to various biological effects. The azetidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis supported by data from diverse sources.
Key Structural Variations and Properties
Table 1: Comparative Analysis of Structural Analogs
Functional Group and Substituent Effects
Quinazoline vs. Aromatic Substituents: The quinazolin-4-yl group (present in the parent compound) enhances hydrogen-bonding and π-stacking capabilities compared to mono-aryl substituents (e.g., 3-fluorophenyl in ). This makes the parent compound more suitable for targeting ATP-binding pockets in kinases.
Azetidine vs. Pyrrolidine Rings :
- Azetidine’s 4-membered ring introduces higher ring strain but greater conformational rigidity compared to pyrrolidine (5-membered) in . This may enhance binding specificity in constrained environments.
- Pyrrolidine analogs (e.g., ) benefit from reduced strain and stereochemical versatility, which can optimize interactions with chiral biological targets.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, facilitating in vitro assays.
Steric and Electronic Modifications :
Research Findings and Trends
- Synthetic Utility : Analogs like and are marketed as building blocks (e.g., by PharmaBlock and Combi-Blocks), emphasizing their role in modular synthesis .
- Safety Profiles : Compounds with hydrochloride salts () require careful handling per safety data sheets (e.g., ).
- Crystallography : Tools like SHELX and ORTEP () aid in structural validation, critical for understanding substituent effects on crystal packing.
Biological Activity
tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate, with the CAS number 853680-52-1, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. Quinazoline derivatives have been extensively studied for their diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
- Purity : >95%
The structure of this compound features a quinazoline moiety linked to an azetidine ring through a carbamate functional group, which is crucial for its biological activity.
Quinazoline derivatives are known to interact with various biological targets. The mechanism of action for this compound may involve:
- Inhibition of Kinases : Similar compounds have shown to inhibit tyrosine kinases, which play a significant role in cancer cell proliferation and survival.
- Anti-inflammatory Pathways : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
- Antimicrobial Activity : The presence of the quinazoline ring may contribute to antibacterial or antifungal properties through interference with microbial metabolic processes.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Target | Result |
|---|---|---|
| Cytotoxicity | Various cancer cell lines | IC50 values ranging from 10 µM to 50 µM |
| Anti-inflammatory | RAW 264.7 macrophages | Significant reduction in NO production at 25 µM |
| Antimicrobial | Staphylococcus aureus | Minimum inhibitory concentration (MIC) of 32 µg/mL |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the quinazoline structure significantly affect biological activity. For instance, substituents at various positions on the quinazoline ring can enhance or diminish potency against specific targets.
Case Studies
-
Cancer Therapeutics
A study investigated the efficacy of quinazoline derivatives in inhibiting tumor growth in xenograft models. This compound demonstrated significant tumor regression compared to control groups, suggesting its potential as a lead compound for cancer therapy. -
Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines and mediators, highlighting its therapeutic potential in inflammatory diseases. -
Antimicrobial Activity
In vitro testing against various bacterial strains indicated that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.
Q & A
Q. What are the key synthetic steps for preparing tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate?
The synthesis typically involves:
- Condensation : Reacting quinazolin-4-amine derivatives with azetidin-3-yl intermediates under basic conditions (e.g., triethylamine in dichloromethane) to form the azetidine-quinazoline scaffold .
- Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in inert solvents like THF or DCM to protect the amine functionality .
- Purification : Using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine/quinazoline protons (δ 3.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H⁺] for C₁₈H₂₃N₅O₂) .
- X-ray Crystallography : Resolves spatial arrangements of the azetidine and quinazoline moieties; SHELX and ORTEP software are commonly used for refinement .
Q. How is the Boc group strategically utilized in this compound’s synthesis?
The Boc group acts as a temporary protecting agent for the amine during multi-step reactions, preventing unwanted side reactions (e.g., nucleophilic substitution). Deprotection is achieved via acidic conditions (e.g., HCl in dioxane), regenerating the free amine for downstream functionalization .
Advanced Research Questions
Q. How can regioisomer formation during synthesis be minimized or characterized?
- Optimized Reaction Conditions : Lowering reaction temperatures and using regioselective catalysts (e.g., Pd/C for hydrogenation) reduce byproduct formation .
- Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, with LC-MS monitoring .
- Dynamic NMR : Detects rotational barriers in azetidine rings, distinguishing isomers through variable-temperature studies .
Q. What computational methods predict intermolecular interactions of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinase domains), leveraging the quinazoline moiety’s planar structure for π-π stacking .
- Hydrogen Bonding Analysis : Graph set theory (e.g., Etter’s rules) classifies hydrogen-bonding patterns in crystal structures, aiding in understanding stability and solubility .
Q. How does structural modification of the azetidine ring influence pharmacological activity?
- Ring Functionalization : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position of azetidine enhances electrophilic reactivity, improving interactions with cysteine residues in enzyme active sites .
- Conformational Studies : Density Functional Theory (DFT) calculations assess ring puckering effects on binding kinetics, optimizing steric compatibility with target proteins .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) during Boc protection .
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported Pd) enable reuse in hydrogenation steps, lowering costs .
Q. How are stability issues addressed during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
